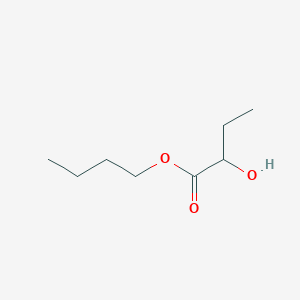![molecular formula C15H11Cl2NO4 B8788979 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B8788979.png)
2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID
Übersicht
Beschreibung
2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is an organic compound with a complex structure that includes both aromatic and carboxylic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with a similar structure.
2-Methyl-4-chlorophenoxyacetic acid: A compound with similar biological activities.
Uniqueness
2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H11Cl2NO4 |
|---|---|
Molekulargewicht |
340.2 g/mol |
IUPAC-Name |
2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H11Cl2NO4/c16-9-5-6-13(11(17)7-9)22-8-14(19)18-12-4-2-1-3-10(12)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
AUJIDMFVYFPUIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1h-Pyrrolo[2,3-b]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B8788908.png)
![Methyl 1-isobutyl-3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8788910.png)







![Ethyl 2-[(pyridin-4-ylmethyl)sulfanyl]acetate](/img/structure/B8788962.png)



